molecular formula C13H18N4O2 B6788282 N-(3-methylpyridazin-4-yl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxamide

N-(3-methylpyridazin-4-yl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B6788282
M. Wt: 262.31 g/mol
InChI Key: BDYGGSQPJFNPJO-UHFFFAOYSA-N
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Description

N-(3-methylpyridazin-4-yl)-6-oxa-2-azaspiro[35]nonane-2-carboxamide is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom

Properties

IUPAC Name

N-(3-methylpyridazin-4-yl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-10-11(3-5-14-16-10)15-12(18)17-7-13(8-17)4-2-6-19-9-13/h3,5H,2,4,6-9H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYGGSQPJFNPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)NC(=O)N2CC3(C2)CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridazin-4-yl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base.

    Formation of the Spirocyclic Structure: The spirocyclic structure is formed through a cyclization reaction involving an appropriate diol and a nitrogen-containing compound.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the spirocyclic intermediate with an isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridazin-4-yl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.

Scientific Research Applications

N-(3-methylpyridazin-4-yl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylpyridazin-4-yl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxamide involves the inhibition of FAAH. This enzyme is responsible for the breakdown of fatty acid amides, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, the compound increases the levels of these signaling molecules, thereby modulating their effects on the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylpyridazin-4-yl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxamide is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure contributes to its high potency and selectivity as an enzyme inhibitor, distinguishing it from other similar compounds .

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